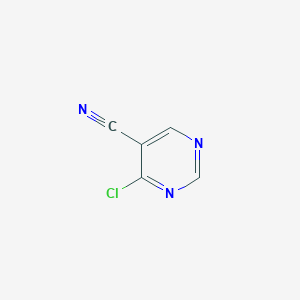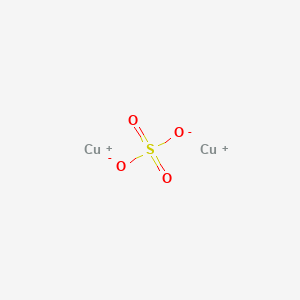
Copper(I) sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(I) sulfate is a chemical compound that is commonly used in scientific research. It is also known as cuprous sulfate or copper monosulfate. This compound is a white crystalline powder that is soluble in water. Copper(I) sulfate is used in a variety of applications, including electroplating, fungicides, and as a reagent in laboratory experiments.
Mécanisme D'action
Copper(I) sulfate works by disrupting the cellular processes of fungi. It does this by binding to proteins and enzymes in the fungal cell, which disrupts their function. This leads to the death of the fungal cell.
Effets Biochimiques Et Physiologiques
Copper(I) sulfate has been shown to have both biochemical and physiological effects. In a study conducted on rats, it was found that exposure to copper(I) sulfate resulted in changes in the levels of certain enzymes in the liver. This suggests that copper(I) sulfate may have an effect on liver function. In another study, it was found that exposure to copper(I) sulfate resulted in changes in the levels of certain hormones in the blood. This suggests that copper(I) sulfate may have an effect on hormone regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using copper(I) sulfate in laboratory experiments is that it is readily available and relatively inexpensive. It is also easy to handle and store. However, one limitation of using copper(I) sulfate is that it can be toxic if ingested or inhaled. It is important to handle this compound with care and to follow proper safety protocols when working with it.
Orientations Futures
There are several future directions for research on copper(I) sulfate. One area of research could be to explore the potential use of this compound as a treatment for fungal infections in humans. Another area of research could be to investigate the effects of copper(I) sulfate on other physiological systems in the body. Additionally, further research could be conducted to explore the potential use of copper(I) sulfate in other scientific applications, such as in the development of new electroplating techniques or as a reagent in laboratory experiments.
Méthodes De Synthèse
Copper(I) sulfate can be synthesized by reacting copper metal with sulfuric acid. This reaction produces copper(II) sulfate, which can be reduced to copper(I) sulfate by adding a reducing agent such as iron or sulfur dioxide. Another method of synthesis involves the reaction of copper(II) oxide with sulfuric acid, which produces copper(II) sulfate. This compound can then be reduced to copper(I) sulfate using a reducing agent.
Applications De Recherche Scientifique
Copper(I) sulfate is used in a variety of scientific research applications. It is commonly used as a reagent in laboratory experiments to test for the presence of reducing sugars. This compound is also used in electroplating, where it is used as a source of copper ions. Copper(I) sulfate is also used as a fungicide in agriculture to control the growth of fungi on crops.
Propriétés
Numéro CAS |
17599-81-4 |
|---|---|
Nom du produit |
Copper(I) sulfate |
Formule moléculaire |
CuSO4 Cu2O4S |
Poids moléculaire |
223.16 g/mol |
Nom IUPAC |
copper(1+);sulfate |
InChI |
InChI=1S/2Cu.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 |
Clé InChI |
WIVXEZIMDUGYRW-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)(=O)[O-].[Cu+].[Cu+] |
SMILES canonique |
[O-]S(=O)(=O)[O-].[Cu+].[Cu+] |
Autres numéros CAS |
17599-81-4 |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




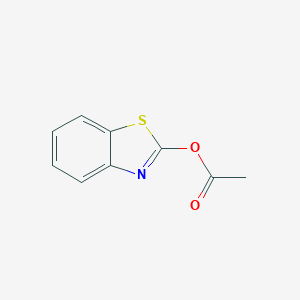
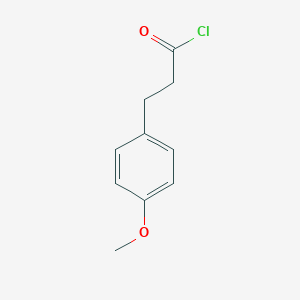
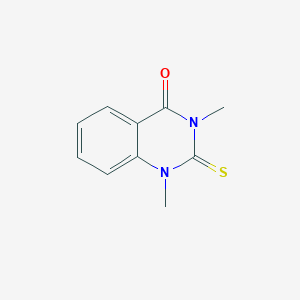
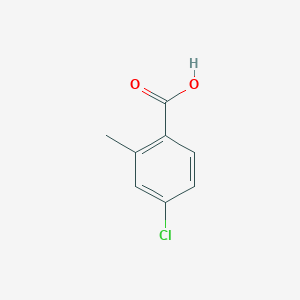
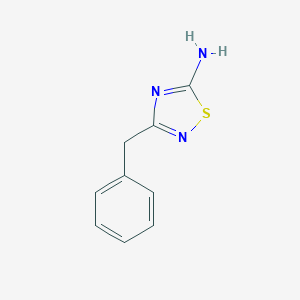
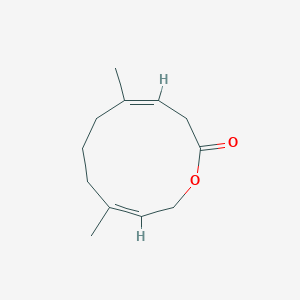
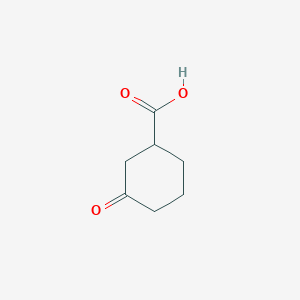
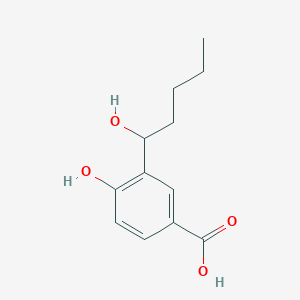
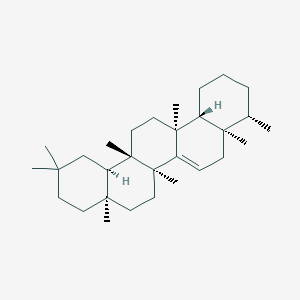
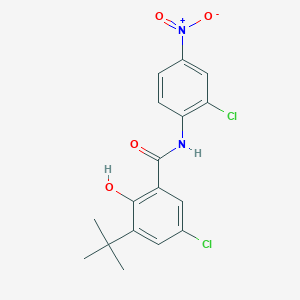
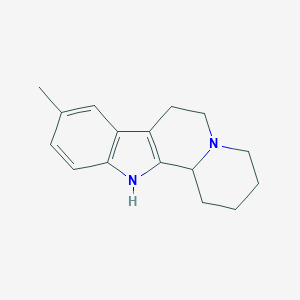
![(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane](/img/structure/B106727.png)
